molecular formula C8H10F3NO2 B13031719 3-Ethynyl-3-methylazetidine; trifluoroacetic acid

3-Ethynyl-3-methylazetidine; trifluoroacetic acid

Cat. No.: B13031719
M. Wt: 209.17 g/mol
InChI Key: HAJMVTGUGGHNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methylazetidine; trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products .

Scientific Research Applications

3-Ethynyl-3-methylazetidine; trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the production of high-value chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-3-methylazetidine; trifluoroacetic acid is unique due to its combination of an ethynyl group, a methyl group, and a trifluoroacetic acid moiety. This combination imparts distinct reactivity and selectivity, making it valuable for specific scientific and industrial applications .

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

3-ethynyl-3-methylazetidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H9N.C2HF3O2/c1-3-6(2)4-7-5-6;3-2(4,5)1(6)7/h1,7H,4-5H2,2H3;(H,6,7)

InChI Key

HAJMVTGUGGHNIU-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C#C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.